5-hydrazino-6H-1,2,4-oxadiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydrazino-6H-1,2,4-oxadiazin-3-one is a heterocyclic compound that belongs to the oxadiazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals. The unique structure of this compound makes it an important scaffold for the development of new pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazino-6H-1,2,4-oxadiazin-3-one can be achieved through various methods. One common approach involves the reaction of acyl hydrazides with allenoates under aerobic oxidation conditions. This method utilizes sodium nitrite (NaNO2) and nitric acid (HNO3) as oxidizing agents, followed by a cycloaddition reaction catalyzed by 4-(dimethylamino)pyridine (DMAP) . Another method involves the solid-phase synthesis from resin-bound acyl hydrazides, which undergo intramolecular cyclization reactions to form the desired oxadiazinone scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of raw materials, cost-effectiveness, and the desired yield. The solid-phase synthesis method is particularly advantageous for industrial production due to its high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-hydrazino-6H-1,2,4-oxadiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO2) and nitric acid (HNO3) are commonly used as oxidizing agents.
Reduction: Hydrazine hydrate (N2H4·H2O) is often used as a reducing agent.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazinone derivatives, which exhibit enhanced biological activities and are useful in medicinal chemistry and agrochemicals .
Wissenschaftliche Forschungsanwendungen
5-hydrazino-6H-1,2,4-oxadiazin-3-one has numerous scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-hydrazino-6H-1,2,4-oxadiazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, leading to the disruption of essential biochemical processes. For example, some oxadiazinone derivatives are known to inhibit serine hydrolases, which play a crucial role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-oxadiazin-5-one: Another member of the oxadiazine family, known for its bioactive properties.
1,3,4-oxadiazol-2-one: A related compound with a five-membered ring structure, also exhibiting significant biological activity.
Uniqueness
5-hydrazino-6H-1,2,4-oxadiazin-3-one is unique due to its hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C3H6N4O2 |
---|---|
Molekulargewicht |
130.11 g/mol |
IUPAC-Name |
(5E)-5-hydrazinylidene-1,2,4-oxadiazinan-3-one |
InChI |
InChI=1S/C3H6N4O2/c4-6-2-1-9-7-3(8)5-2/h1,4H2,(H2,5,6,7,8) |
InChI-Schlüssel |
CVLXIFRZGBIZMG-UHFFFAOYSA-N |
Isomerische SMILES |
C1/C(=N\N)/NC(=O)NO1 |
Kanonische SMILES |
C1C(=NN)NC(=O)NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.